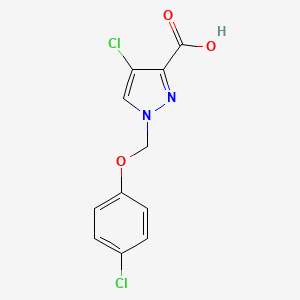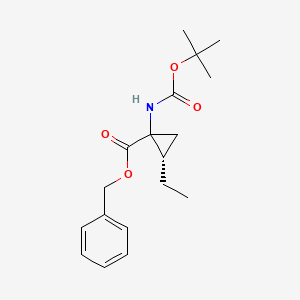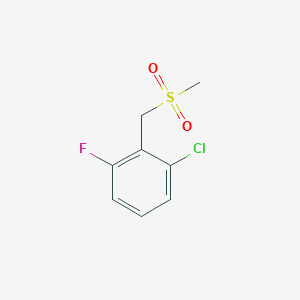
3,6-Dimethylhept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylhept-5-enoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a heptenoic acid backbone with two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-5-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-methyl-2-buten-1-ol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydride (NaH) for the alkylation step and oxidizing agents such as potassium permanganate (KMnO4) for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of suitable intermediates followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylhept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), hydrogen bromide (HBr)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
3,6-Dimethylhept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3,6-Dimethyl-3-hydroxy-6-heptenoic acid
- 3,6-Dimethyl-5-heptenoic acid
Comparison: 3,6-Dimethylhept-5-enoic acid is unique due to its specific structural features, such as the position of the double bond and the methyl groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For instance, the presence of the double bond can influence its chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,6-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3,(H,10,11) |
InChI Key |
TYIVYMIPIWTKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


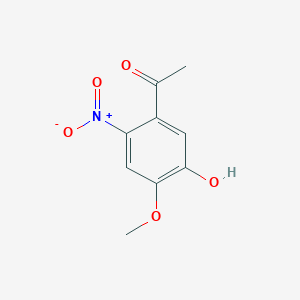
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

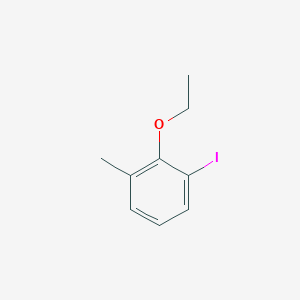

![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)


